(2S,3R,4E)-2-Amino-4-decene-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3R,4E)-2-Amino-4-decene-1,3-diol is an organic compound with the molecular formula C10H21NO2. It is a chiral molecule with significant importance in the field of organic chemistry due to its unique structure and potential applications. This compound is an intermediate in the synthesis of various ceramide derivatives, which are essential components in biological membranes and have roles in cell signaling.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S,3R,4E)-2-Amino-4-decene-1,3-diol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as decanal and serine.
Formation of Intermediate: Decanal undergoes a Wittig reaction to form the corresponding alkene. This intermediate is then subjected to a stereoselective reduction to introduce the chiral centers.
Amination and Protection: The intermediate is then aminated using appropriate reagents, followed by protection of the amino group to prevent side reactions.
Final Deprotection: The protected intermediate is finally deprotected to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of high-pressure reactors and continuous flow systems to enhance reaction efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form saturated amino alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of saturated amino alcohols.
Substitution: Formation of substituted amino alcohols with various functional groups.
Scientific Research Applications
(2S,3R,4E)-2-Amino-4-decene-1,3-diol has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and ceramide derivatives.
Biology: The compound is studied for its role in cell signaling and membrane structure.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases related to ceramide metabolism.
Industry: It is used in the production of bioactive lipids and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (2S,3R,4E)-2-Amino-4-decene-1,3-diol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes involved in ceramide metabolism, influencing cellular processes such as apoptosis and cell proliferation.
Pathways: It modulates signaling pathways related to sphingolipid metabolism, impacting cellular responses to stress and inflammation.
Comparison with Similar Compounds
- (2S,3R,4E)-2-Amino-4-pentadecene-1,3-diol
- (2S,3R,4E)-2-Amino-4-eicosene-1,3-diol
Comparison:
- Chain Length: The primary difference lies in the length of the carbon chain. (2S,3R,4E)-2-Amino-4-decene-1,3-diol has a shorter chain compared to its analogs.
- Biological Activity: The variations in chain length and structure can lead to differences in biological activity and specificity towards molecular targets.
- Applications: While all these compounds are involved in sphingolipid metabolism, their specific applications and effects can vary based on their structural differences.
Properties
IUPAC Name |
(E,2S,3R)-2-aminodec-4-ene-1,3-diol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO2/c1-2-3-4-5-6-7-10(13)9(11)8-12/h6-7,9-10,12-13H,2-5,8,11H2,1H3/b7-6+/t9-,10+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVBOJQHSJYZATL-LOSXEJPUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CC(C(CO)N)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C/[C@H]([C@H](CO)N)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90476457 |
Source
|
Record name | (E,2S,3R)-2-aminodec-4-ene-1,3-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90476457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
235431-59-1 |
Source
|
Record name | (E,2S,3R)-2-aminodec-4-ene-1,3-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90476457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.